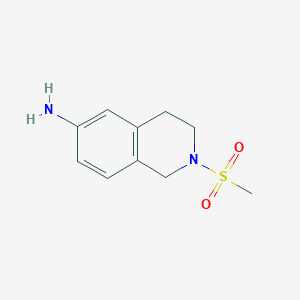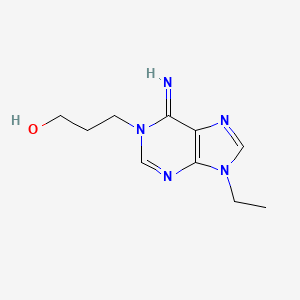![molecular formula C9H12N4OS B11881436 4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 917482-88-3](/img/structure/B11881436.png)
4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-isopropoxy-1H-pyrazole with methylthiocyanate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the methylthio group.
Substitution: The isopropoxy group can be substituted with other alkoxy or aryloxy groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkoxides or aryloxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-methylthiolated derivatives.
Substitution: Various alkoxy or aryloxy derivatives.
Applications De Recherche Scientifique
4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinase inhibition studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibition properties.
4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyridine: Similar structure but with a pyridine ring, also used in kinase inhibition studies.
4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]triazine: Contains a triazine ring, explored for its potential in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its isopropoxy and methylthio groups contribute to its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development.
Propriétés
Numéro CAS |
917482-88-3 |
|---|---|
Formule moléculaire |
C9H12N4OS |
Poids moléculaire |
224.29 g/mol |
Nom IUPAC |
6-methylsulfanyl-4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H12N4OS/c1-5(2)14-8-6-4-10-13-7(6)11-9(12-8)15-3/h4-5H,1-3H3,(H,10,11,12,13) |
Clé InChI |
NZOIGCWWQGZTCM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC(=NC2=C1C=NN2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11881391.png)








